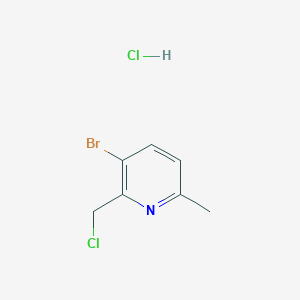

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride

Description

NMR Spectroscopy

¹H NMR (expected values based on analogs):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -CH₃ (C6) | 2.3–2.5 | Singlet | Methyl group |

| -CH₂Cl (C2) | 4.5–5.0 | Singlet | Chloromethyl group |

| Aromatic H (C4) | 7.2–7.5 | Doublet | Proton adjacent to Br |

| Aromatic H (C5) | 8.0–8.3 | Doublet | Proton adjacent to Cl |

¹³C NMR :

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C2 (CH₂Cl) | 45–50 | Chloromethyl |

| C3 (Br) | 120–125 | Brominated carbon |

| C6 (CH₃) | 20–25 | Methyl group |

Infrared (IR) Spectroscopy

Key absorptions:

| Functional Group | cm⁻¹ | Intensity |

|---|---|---|

| C-Cl (stretch) |

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)-6-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSGXPPKDVHAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride typically involves the bromination and chloromethylation of 6-methyl-pyridine. The reaction conditions often include the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-2-(chloromethyl)-6-methyl-pyridine; hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the development of:

- Anti-inflammatory Drugs : The compound has been utilized in synthesizing derivatives that exhibit significant anti-inflammatory properties.

- Antimicrobial Agents : It has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives synthesized from this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that derivatives could serve as lead candidates for new antimicrobial agents.

Agrochemical Formulation

The compound is also used in formulating agrochemicals, including pesticides and herbicides. Its structural features enable enhanced crop protection and yield improvements by acting on specific biological pathways in target pests .

Materials Science

In materials science, 3-Bromo-2-(chloromethyl)-6-methyl-pyridine; hydrochloride is incorporated into polymers and coatings. This incorporation enhances chemical resistance and durability for industrial applications, making it valuable in developing advanced materials.

To understand the biological activity of this compound better, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(3-Chloro-6-methylpyridin-2-yl)acetamide | Chloro Structure | Moderate antimicrobial activity |

| N-(3-Iodo-6-methylpyridin-2-yl)acetamide | Iodo Structure | High enzyme inhibition potential |

| N-(3-Bromo-5-methylpyridin-2-yl)acetamide | Bromo Structure | Weak antimicrobial activity |

This table illustrates how variations in halogen substitution can influence biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- A pyridine derivative substituted with bromine (position 3), chloromethyl (position 2), and methyl (position 6).

- The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications.

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share structural similarities but differ in substituents or positions, leading to distinct reactivity and applications:

2.2. Physicochemical Properties

Critical Analysis of Divergences

- Reactivity : The chloromethyl group in the target compound enables alkylation reactions, unlike chloro or methyl substituents in analogues .

- Synthetic Challenges : Bromination at position 3 (vs. 2) requires precise regioselectivity, impacting yield and purity .

- Safety : Chloromethyl groups pose higher toxicity risks compared to chloro or methyl groups, necessitating stringent handling protocols .

Biological Activity

3-Bromo-2-(chloromethyl)-6-methyl-pyridine; hydrochloride (CAS No. 2344679-29-2) is a heterocyclic organic compound characterized by a pyridine ring with various substituents, including bromine, chlorine, and methyl groups. The compound's unique structure and the presence of a hydrochloride salt enhance its solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine; hydrochloride is C7H8BrClN, with a molecular weight of approximately 206.47 g/mol. The structure features:

- Bromine (Br) at the 3rd position,

- Chloromethyl group (CH2Cl) at the 2nd position,

- Methyl group (CH3) at the 6th position relative to the nitrogen atom in the pyridine ring.

This arrangement forms a positively charged cation (3-bromo-2-(chloromethyl)-6-methyl-pyridinium) paired with a chloride anion (Cl-) due to the hydrochloride form.

Antimicrobial Properties

Research indicates that derivatives of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various pathogens, demonstrating potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Bacillus subtilis | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound's structural features contribute to its binding affinity to bacterial targets, enhancing its efficacy as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation, particularly in breast and lung cancer models. For example, compounds synthesized from 3-Bromo-2-(chloromethyl)-6-methyl-pyridine demonstrated cytotoxic effects against cancer cell lines with IC50 values ranging from 10 to 30 µM .

The biological activity of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine is largely attributed to its ability to interact with molecular targets such as enzymes or receptors involved in critical biological pathways. The halogen atoms in its structure enhance binding affinity and selectivity for these targets, which can lead to inhibition or activation of specific cellular processes .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of halogenated pyridines and tested their antimicrobial activity against multiple bacterial strains. The study found that compounds containing the bromine and chloromethyl groups exhibited superior antibacterial properties compared to their non-halogenated counterparts .

Investigation of Anticancer Properties

Another study focused on the anticancer potential of pyridine derivatives, including those derived from 3-Bromo-2-(chloromethyl)-6-methyl-pyridine. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines, suggesting their potential role as therapeutic agents in oncology .

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-2-(chloromethyl)-6-methyl-pyridine hydrochloride?

The synthesis typically involves bromination of pyridine derivatives followed by chloromethylation and subsequent conversion to the hydrochloride salt. For example:

- Step 1 : Bromination of a 6-methylpyridine precursor under controlled temperature (0–5°C) to ensure regioselectivity at the 3-position.

- Step 2 : Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like AlCl₃ .

- Step 3 : Salt formation using HCl in ethanol or diethyl ether to precipitate the hydrochloride form . Critical parameters include reaction time, stoichiometry of brominating agents (e.g., NBS or Br₂), and pH control during amination .

Q. How do structural features (e.g., bromine, chloromethyl group) influence reactivity?

- The bromine atom at the 3-position enhances electrophilicity, facilitating Suzuki-Miyaura or Ullmann coupling reactions. Its steric bulk can also direct regioselectivity in substitution reactions .

- The chloromethyl group at the 2-position acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions) or as a precursor for further functionalization (e.g., conversion to amines or thiols) .

- The methyl group at the 6-position contributes to steric effects, stabilizing intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during chloromethylation?

- Temperature control : Maintaining sub-ambient temperatures (−10°C to 0°C) reduces unwanted polymerization or over-alkylation .

- Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ improve yield by enhancing electrophilicity without excessive acidity .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) stabilize transition states while minimizing hydrolysis of the chloromethyl group . Monitoring reaction progress via TLC or in situ NMR helps identify side products early .

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

- X-ray crystallography : Provides definitive proof of regiochemistry and salt formation, as demonstrated for analogous brominated pyridines .

- Multinuclear NMR : ¹H, ¹³C, and ²D-COSY spectra distinguish between positional isomers (e.g., 3-bromo vs. 5-bromo derivatives) by analyzing coupling constants and chemical shifts .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (e.g., dehydrohalogenation products) .

Q. How can contradictory spectroscopic data for intermediates be resolved?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) or literature values for known analogs .

- Isolation of intermediates : Purify intermediates via column chromatography or recrystallization to eliminate confounding signals from byproducts .

- Dynamic NMR experiments : Assess rotational barriers in chloromethyl groups to explain split peaks or unexpected multiplicities .

Methodological Challenges

Q. What strategies mitigate decomposition during storage or handling?

- Storage : Keep at 4–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloromethyl group .

- Stabilizers : Add molecular sieves or anhydrous MgSO₄ to scavenge moisture in stock solutions .

- Handling : Use Schlenk techniques for air-sensitive reactions involving the hydrochloride salt .

Q. How does steric hindrance from the methyl group impact cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.